molecular formula C9H9NO B127688 2-methyl-2H-pyrano[3,2-b]pyridine CAS No. 153782-84-4

2-methyl-2H-pyrano[3,2-b]pyridine

Cat. No.: B127688
CAS No.: 153782-84-4
M. Wt: 147.17 g/mol
InChI Key: BPIFMMLUMSHNNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2H-pyrano[3,2-b]pyridine is a bicyclic heterocyclic compound featuring a fused pyran and pyridine ring system. The pyran ring (a six-membered oxygen-containing ring) is annulated with a pyridine ring (a six-membered aromatic nitrogen-containing ring) at positions [3,2-b].

Properties

CAS No.

153782-84-4

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2-methyl-2H-pyrano[3,2-b]pyridine

InChI

InChI=1S/C9H9NO/c1-7-4-5-8-9(11-7)3-2-6-10-8/h2-7H,1H3

InChI Key

BPIFMMLUMSHNNE-UHFFFAOYSA-N

SMILES

CC1C=CC2=C(O1)C=CC=N2

Canonical SMILES

CC1C=CC2=C(O1)C=CC=N2

Synonyms

2H-Pyrano[3,2-b]pyridine,2-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-methyl-2H-pyrano[3,2-b]pyridine with structurally related compounds, emphasizing molecular features, synthesis, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Findings
This compound C₉H₁₁NO 149.19 (estimated) Methyl group enhances lipophilicity; fused pyran-pyridine system Hypothesized use in drug design
Octahydro-2H-pyrano[3,2-b]pyridine C₈H₁₅NO 141.21 Fully saturated rings; increased flexibility Potential intermediate in organic synthesis
3,4-Dihydro-2H-pyrano[3,2-b]pyridine C₈H₉NO 135.16 Partially saturated pyran ring; retains aromaticity in pyridine moiety Cataloged for research use (CAS 70381-92-9)
Furo[3,2-b]pyridine derivatives Varies Varies Oxygen replaced with sulfur or nitrogen in fused systems Kinase inhibitors (e.g., CDK2/PIM targets)
Dithieno[3,2-b:2',3'-d]pyridine C₉H₅NS₂ 191.27 Thiophene-based fused system; enhances π-conjugation Donor unit in conductive copolymers

Key Comparisons

Structural Variations

  • Saturation Levels :

  • This compound likely retains aromaticity in the pyridine ring, whereas octahydro-2H-pyrano[3,2-b]pyridine (fully saturated) exhibits greater conformational flexibility .
  • Heteroatom Substitution:
  • Furo[3,2-b]pyridine replaces pyran oxygen with furan oxygen, altering electronic properties and enabling kinase inhibition .
  • Dithieno[3,2-b]pyridine integrates thiophene rings, enhancing electron delocalization for optoelectronic materials .

Synthetic Approaches Pyrano-pyridine derivatives are often synthesized via cyclization reactions (e.g., Skraup reaction for pyrido-pyrano-quinolinones ). Furo[3,2-b]pyridines require regioselective annulation, as seen in kinase inhibitor syntheses .

Functional Group Impact

  • Methyl groups (e.g., in 2-methyl derivatives) increase hydrophobicity, aiding membrane permeability in bioactive molecules.
  • Hydroxyl or halogen substituents (e.g., in cataloged pyridines ) modulate reactivity for cross-coupling or hydrogen-bonding interactions.

Applications Pharmaceuticals: Furo[3,2-b]pyridines demonstrate kinase inhibition , suggesting pyrano-pyridines could be optimized for similar targets. Materials Science: Dithieno[3,2-b]pyridine-based copolymers exhibit improved charge transport in organic electronics .

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